molecular formula C5H5ClN2O2 B2502077 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid CAS No. 1093261-72-3

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B2502077
CAS No.: 1093261-72-3
M. Wt: 160.56
InChI Key: LXHHGELVASWLKR-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylimidazole with carbon dioxide in the presence of a base to form the carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazole-5-methanol derivatives .

Scientific Research Applications

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to other imidazole derivatives. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

5-chloro-2-methyl-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHHGELVASWLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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